molecular formula C17H15FN2OS B2494491 3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 882082-72-6

3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No. B2494491
CAS RN: 882082-72-6
M. Wt: 314.38
InChI Key: XTNSGOKLMICYGT-UHFFFAOYSA-N
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Description

Quinazolinone derivatives are a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in drug development. The specific compound likely shares some of these characteristics, given its structural similarity to known bioactive quinazolinones.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves palladium-catalyzed Buchwald–Hartwig coupling reactions, starting from bromobenzoquinazolinones and various amines or thiols (Nowak et al., 2015). This method provides a versatile approach to introducing different substituents on the quinazolinone scaffold, potentially including the ethyl and fluorophenylmethylsulfanyl groups of the target compound.

Molecular Structure Analysis

Molecular structure analysis of quinazolinone derivatives can be conducted using techniques like FT-IR, FT-Raman spectroscopy, and molecular docking studies. These analyses reveal the stability, charge delocalization, and potential interaction sites of the molecules, which are crucial for understanding their reactivity and biological activities (El-Azab et al., 2016).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including cyclizations, to form complex structures. The introduction of substituents like sulfanyl groups can significantly alter their chemical properties, including reactivity and potential biological activity (Gittos et al., 1976).

Scientific Research Applications

Anticancer Applications

  • Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases : A derivative of 3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, making it a potential anti-cancer agent. It exhibited strong cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and breast cancer cells (Riadi et al., 2021).

Antibacterial Applications

  • Broad-Spectrum Antibacterial Agent : A derivative of this compound, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, has been identified as a broad antibacterial agent effective in experimental infections (Goueffon et al., 1981).

Synthesis and Characterization

  • Molecular Docking and Spectroscopy Studies : Another derivative was studied using FT-IR and FT-Raman spectroscopy, along with molecular docking, highlighting its potential inhibitory activity against pyrrole inhibitor (El-Azab et al., 2016).
  • Antimicrobial Agent Synthesis : The synthesis of 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives demonstrated antimicrobial properties, compared to tetracycline as a reference compound (El-zohry & Abd-Alla, 2007).

Other Applications

  • Potential Anti-Monoamine Oxidase and Antitumor Activity : Derivatives of this compound exhibited high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).

Future Directions

  • Zhang, Q., Sun, P., Zheng, G., Wang, Y., Wang, X., Wei, H., & Xiang, W. (2012). Design and Synthesis of 3- (2-Ethyl-4- {2- [2- (4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid: A Novel Triple-acting PPARα, -γ, and -δ Agonist. Chemistry Letters, 41(4), 406–408

properties

IUPAC Name

3-ethyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-2-20-16(21)14-5-3-4-6-15(14)19-17(20)22-11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNSGOKLMICYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327000
Record name 3-ethyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665946
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

882082-72-6
Record name 3-ethyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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